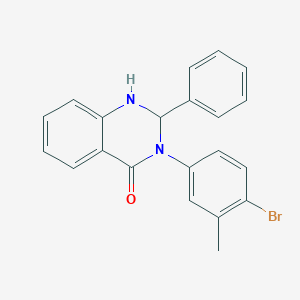![molecular formula C21H22N2O2S B298688 Morpholin-4-yl-[1-(2-phenoxyethyl)indol-3-yl]methanethione](/img/structure/B298688.png)
Morpholin-4-yl-[1-(2-phenoxyethyl)indol-3-yl]methanethione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Morpholin-4-yl-[1-(2-phenoxyethyl)indol-3-yl]methanethione, also known as MPIM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPIM is a thiosemicarbazone derivative that has been shown to exhibit anticancer, antiviral, and antiparasitic activities.
作用機序
The mechanism of action of Morpholin-4-yl-[1-(2-phenoxyethyl)indol-3-yl]methanethione is not fully understood. However, it is believed to exert its anticancer activity by inhibiting the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. The antiviral activity of this compound is believed to be due to its ability to inhibit viral RNA replication. The antiparasitic activity of this compound is believed to be due to its ability to inhibit the activity of parasitic enzymes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit both biochemical and physiological effects. Biochemically, this compound has been shown to induce oxidative stress and inhibit the activity of various enzymes. Physiologically, this compound has been shown to inhibit tumor growth and reduce parasite load in infected animals.
実験室実験の利点と制限
One of the main advantages of using Morpholin-4-yl-[1-(2-phenoxyethyl)indol-3-yl]methanethione in lab experiments is its broad spectrum of activity against cancer cells, viruses, and parasites. This compound is also relatively easy to synthesize and can be produced on a large scale. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and administration route of this compound.
将来の方向性
There are many future directions for the research of Morpholin-4-yl-[1-(2-phenoxyethyl)indol-3-yl]methanethione. One potential direction is to investigate the use of this compound in combination with other anticancer drugs to enhance its efficacy. Another potential direction is to investigate the use of this compound in the treatment of other viral and parasitic infections. In addition, further studies are needed to determine the safety and efficacy of this compound in animal models and human clinical trials.
合成法
The synthesis of Morpholin-4-yl-[1-(2-phenoxyethyl)indol-3-yl]methanethione involves the reaction of 1-(2-phenoxyethyl)indole-3-carbaldehyde with morpholine-4-carbothioamide in the presence of glacial acetic acid. The resulting product is then purified by recrystallization. The synthesis of this compound is a relatively simple process and can be performed on a large scale.
科学的研究の応用
Morpholin-4-yl-[1-(2-phenoxyethyl)indol-3-yl]methanethione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. This compound has also been shown to exhibit antiviral activity against the hepatitis C virus and the Zika virus. In addition, this compound has been shown to exhibit antiparasitic activity against the protozoan parasites Trypanosoma brucei and Leishmania donovani.
特性
分子式 |
C21H22N2O2S |
|---|---|
分子量 |
366.5 g/mol |
IUPAC名 |
morpholin-4-yl-[1-(2-phenoxyethyl)indol-3-yl]methanethione |
InChI |
InChI=1S/C21H22N2O2S/c26-21(22-10-13-24-14-11-22)19-16-23(20-9-5-4-8-18(19)20)12-15-25-17-6-2-1-3-7-17/h1-9,16H,10-15H2 |
InChIキー |
GPXCSBAHAMMVSR-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=S)C2=CN(C3=CC=CC=C32)CCOC4=CC=CC=C4 |
正規SMILES |
C1COCCN1C(=S)C2=CN(C3=CC=CC=C32)CCOC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~1~-{2-[4-(3-bromobenzoyl)-1-piperazinyl]ethyl}-N~2~-isopropylethanediamide](/img/structure/B298606.png)

![2-(3-cyano-1H-indol-1-yl)-N'-{[1-(1-naphthylmethyl)-1H-indol-3-yl]methylene}acetohydrazide](/img/structure/B298610.png)
![2-(3-cyano-1H-indol-1-yl)-N'-[(4-ethoxy-1-naphthyl)methylene]acetohydrazide](/img/structure/B298612.png)

![Ethyl [4-(5-carbamoyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-yl)-2-methoxyphenoxy]acetate](/img/structure/B298617.png)
![1-({[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino}methyl)-2-naphthol](/img/structure/B298618.png)
![2-{cyclohexyl[(4-fluorophenyl)sulfonyl]amino}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B298623.png)
![2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(4-fluorophenyl)acetamide](/img/structure/B298625.png)
![2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-phenylacetamide](/img/structure/B298626.png)
![N-(1,3-benzodioxol-5-yl)-2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B298627.png)
![2-{cyclohexyl[(4-methylphenyl)sulfonyl]amino}-N-cyclopentylacetamide](/img/structure/B298628.png)

![N-(4-chlorobenzyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B298631.png)